molecular formula C13H10N2 B13138888 8-Methyl-1,7-phenanthroline CAS No. 61351-93-7

8-Methyl-1,7-phenanthroline

Cat. No.: B13138888
CAS No.: 61351-93-7
M. Wt: 194.23 g/mol
InChI Key: JZENKAZHWWTAGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,7-phenanthroline typically involves the cyclization of appropriate precursors. One common method is the Skraup reaction, which involves the cyclization of o-phenylenediamines with glycerol and sulfuric acid in the presence of an oxidizing agent . The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products of these reactions include N-oxides, reduced phenanthroline derivatives, and various substituted phenanthrolines, each with distinct chemical and physical properties .

Scientific Research Applications

8-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, disrupt metal ion homeostasis, and generate reactive oxygen species (ROS) that induce cellular damage . The compound targets various molecular pathways, including those involved in oxidative stress and metal ion transport.

Comparison with Similar Compounds

Uniqueness: 8-Methyl-1,7-phenanthroline is unique due to the presence of the methyl group, which can influence its electronic properties and reactivity. This modification can enhance its stability and selectivity in forming metal complexes, making it a valuable compound in various applications.

Properties

CAS No.

61351-93-7

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

8-methyl-1,7-phenanthroline

InChI

InChI=1S/C13H10N2/c1-9-4-6-11-12(15-9)7-5-10-3-2-8-14-13(10)11/h2-8H,1H3

InChI Key

JZENKAZHWWTAGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=CC=N3)C=C2

Origin of Product

United States

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